3,5-Difluoro-4-methoxy-2-methylphenylboronic acid
Description
Significance of Boronic Acids as Versatile Synthetic Intermediates
The prominence of arylboronic acids in organic chemistry is largely due to their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. musechem.comlibretexts.org This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, provides a powerful and versatile method for the formation of carbon-carbon (C-C) bonds. yonedalabs.com These bonds are fundamental to the construction of complex molecular architectures, including biaryls, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials. mt.com
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The cycle comprises three main steps: oxidative addition of an organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org
Beyond the Suzuki-Miyaura reaction, arylboronic acids are utilized in a variety of other important transformations, including C-N and C-O bond-forming reactions (Chan-Lam coupling), rhodium-catalyzed additions, and as precursors for other functional groups. nih.gov Their stability to air and moisture, coupled with their extensive commercial availability and the straightforward methods for their synthesis, makes them highly attractive reagents for both academic research and industrial applications. chem-soc.siresearchgate.net
Overview of the Chemical Compound: 3,5-Difluoro-4-methoxy-2-methylphenylboronic acid
This compound is a polysubstituted arylboronic acid. Its structure features a phenyl ring functionalized with a boronic acid group [-B(OH)₂], two fluorine atoms, a methoxy (B1213986) group (-OCH₃), and a methyl group (-CH₃). While this specific compound is listed in chemical supplier catalogs, detailed experimental data and research findings are not extensively available in peer-reviewed literature. Its fundamental properties can be derived from its chemical structure.
| Property | Data |
| IUPAC Name | (3,5-Difluoro-4-methoxy-2-methylphenyl)boronic acid |
| Molecular Formula | C₈H₉BF₂O₃ |
| Molecular Weight | 201.96 g/mol |
| Appearance | Predicted to be a solid |
| CAS Number | Not consistently available |
Research Rationale and Scope of Investigation for the Chemical Compound
While specific research on this compound is not prominent, a strong rationale for its investigation can be inferred from the known effects of its constituent functional groups in medicinal chemistry and materials science.
The presence of multiple substituents on the phenyl ring is a common strategy in drug discovery to fine-tune a molecule's physicochemical and pharmacokinetic properties. tandfonline.com The fluorine atoms, being highly electronegative, can significantly alter the electronic properties of the aromatic ring, influence the acidity (pKa) of the boronic acid group, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. acs.orgnih.govacs.org Fluorination is a well-established strategy to improve drug efficacy and bioavailability. ucla.edu
The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility. The methyl group provides steric bulk and can affect binding interactions with biological targets. The combination of these groups on a boronic acid scaffold suggests a potential for this compound to be a valuable building block in the synthesis of complex, biologically active molecules. chem-soc.si
The likely scope of investigation for this compound would include:
Synthetic Methodology: Exploring its reactivity in Suzuki-Miyaura and other cross-coupling reactions to synthesize novel biaryl compounds and other complex structures. The specific substitution pattern may influence its coupling efficiency and selectivity.
Medicinal Chemistry: Using it as a key intermediate for the synthesis of potential therapeutic agents. Substituted arylboronic acids are important in the development of enzyme inhibitors and other pharmaceuticals. nih.gov
Materials Science: Incorporating it into the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors, where the electronic properties conferred by the fluorine and methoxy groups could be advantageous.
Given the synthetic versatility of arylboronic acids, this compound represents a potentially useful, albeit currently under-explored, tool for chemists.
Properties
IUPAC Name |
(3,5-difluoro-4-methoxy-2-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-4-5(9(12)13)3-6(10)8(14-2)7(4)11/h3,12-13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INITXGASRQPIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1C)F)OC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 3,5 Difluoro 4 Methoxy 2 Methylphenylboronic Acid
Role of the Boronic Acid Moiety in Diverse Reaction Pathways
The boronic acid group, -B(OH)₂, is a cornerstone of modern organic synthesis due to its versatility. In the context of 3,5-difluoro-4-methoxy-2-methylphenylboronic acid, this functional group is pivotal for creating new chemical bonds. The boron atom in the boronic acid is electron-deficient, making it reactive toward certain metal catalysts, particularly palladium. borates.today This reactivity is the foundation of the widely used Suzuki-Miyaura cross-coupling reaction, where the boronic acid transfers its substituted phenyl group to another molecule, forming a new carbon-carbon bond. wikipedia.org The hydroxyl groups on the boron atom are crucial for this process as they facilitate the key transmetalation step in the catalytic cycle. nih.gov
Beyond Suzuki-Miyaura reactions, the boronic acid moiety can, in principle, participate in other important transformations. These include Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds, and Petasis reactions, which are useful for synthesizing complex molecules like α-amino acids. The specific arrangement of the fluorine, methoxy (B1213986), and methyl groups on the phenyl ring of this compound significantly influences the reactivity of the boronic acid group. These substituents can affect the speed and efficiency of its reactions. For example, the electron-withdrawing fluorine atoms can alter the electronic properties of the aryl group, while the methyl group's proximity to the reaction site can introduce steric hindrance. researchgate.net
Key Reaction Classes Involving the Chemical Compound
The Suzuki-Miyaura cross-coupling reaction is a primary application of this compound. wikipedia.org This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the boronic acid with an organic halide or triflate. wikipedia.orgyonedalabs.com The reaction is valued for its mild conditions and tolerance of various functional groups. acs.org
The success of Suzuki-Miyaura couplings with this compound depends heavily on the palladium catalyst and its associated ligands. libretexts.org The steric hindrance from the ortho-methyl group and the electronic properties of the ring require careful selection of the catalytic system. researchgate.net
Ligand Design: Ligands are organic molecules that bind to the palladium and influence its activity and stability. nih.gov For sterically hindered boronic acids, bulky and electron-rich phosphine (B1218219) ligands are often effective. researchgate.net
Buchwald-type biaryl phosphine ligands: Ligands such as SPhos, XPhos, and RuPhos are known to be effective in challenging coupling reactions. Their bulk can help overcome steric hindrance and facilitate the final bond-forming step. nih.gov
N-heterocyclic carbenes (NHCs): These are another class of ligands that form stable and highly active palladium catalysts suitable for difficult couplings.
Catalyst Optimization: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is also critical for an efficient reaction. organic-synthesis.com The reaction conditions, such as solvent and temperature, must be fine-tuned for each specific reaction. Below is a table of representative conditions for Suzuki-Miyaura reactions involving similar substrates.
| Aryl Halide/Triflate | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| 4-Bromotoluene | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| 2-Chloropyridine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 |
| 1-Iodonaphthalene | Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 90 |
Interactive Data Table
Suzuki-Miyaura Cross-Coupling Reactions
Scope with Diverse Coupling Partners (Aryl Halides, Alkyl Halides, Pseudohalides, Alkenyl Halides)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. libretexts.org The reactivity of this compound in this context is expected to be broad, allowing for coupling with a variety of electrophilic partners. The substitution pattern of this boronic acid—containing both electron-withdrawing fluorine atoms and electron-donating methoxy and methyl groups, as well as steric hindrance from the ortho-methyl group—influences its reactivity profile.
Aryl Halides: The coupling of arylboronic acids with aryl halides is the most common application of the Suzuki-Miyaura reaction, used to construct biaryl structures prevalent in pharmaceuticals and materials science. orgsyn.org The reaction generally proceeds well with aryl iodides, bromides, and even chlorides, with reactivity following the order I > Br > Cl. researchgate.net Electron-withdrawing groups on the aryl halide typically accelerate the rate-determining oxidative addition step, while electron-donating groups can slow it down. researchgate.net For a substituted partner like this compound, successful coupling with a wide range of electronically diverse aryl halides is anticipated using standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate ligands. organic-chemistry.org
Alkyl Halides: The C(sp²)–C(sp³) coupling between arylboronic acids and alkyl halides is more challenging due to issues like slow oxidative addition and competing β-hydride elimination. However, significant progress has been made using specialized nickel catalysts or palladium systems with sterically demanding, electron-rich phosphine ligands. nih.govnih.gov These advanced catalytic systems have expanded the scope to include primary and secondary alkyl bromides and chlorides. organic-chemistry.org
Pseudohalides: Aryl triflates (OTf), tosylates (OTs), and nonaflates (ONf) are excellent alternatives to halides in Suzuki-Miyaura couplings. organic-chemistry.orgresearchgate.net They are readily prepared from phenols and exhibit high reactivity, often allowing for milder reaction conditions. The coupling of this compound with such pseudohalides is expected to be efficient, providing a versatile route to biaryl compounds.
Alkenyl Halides: The reaction extends to alkenyl (vinyl) halides, producing arylated alkenes, which are valuable synthetic intermediates. libretexts.org These couplings are typically stereospecific, with retention of the double bond configuration. Both cyclic and acyclic alkenyl halides and triflates are viable substrates for coupling with arylboronic acids.
| Coupling Partner Class | Typical Substrates | Common Catalysts/Conditions | Expected Product Type |
|---|---|---|---|
| Aryl Halides | Iodides, Bromides, Chlorides | Pd(PPh₃)₄, Pd(OAc)₂/ligand, K₂CO₃ or K₃PO₄ | Biaryls |
| Alkyl Halides | Primary/Secondary Bromides | NiCl₂(PCy₃)₂, Pd-NHC complexes, Cs₂CO₃ | Alkylarenes |
| Pseudohalides | Triflates (OTf), Nonaflates (ONf) | Pd(OAc)₂/PCy₃, aqueous base | Biaryls |
| Alkenyl Halides | Vinyl Bromides, Vinyl Iodides | Pd(PPh₃)₄, aqueous or organic solvent | Arylated Alkenes |
Aqueous and Green Chemistry Approaches in Suzuki-Miyaura Coupling
In recent years, significant efforts have been directed toward developing more environmentally benign chemical processes. For the Suzuki-Miyaura reaction, this has involved the replacement of toxic organic solvents with greener alternatives and the development of highly efficient, recyclable catalysts. rsc.org
Aqueous Media: Water is an ideal solvent from a green chemistry perspective due to its non-flammability, low cost, and lack of toxicity. researchgate.net Suzuki-Miyaura couplings can be performed effectively in water or mixed aqueous-organic systems, often with the aid of water-soluble ligands or phase-transfer catalysts. researchgate.net These conditions are not only environmentally friendly but can also lead to enhanced reaction rates in some cases. The use of water as a solvent is compatible with a wide range of arylboronic acids and halides. researchgate.net
Green Solvents: Beyond water, other solvents classified as "green" or "bio-renewable" have been successfully employed. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-amyl alcohol are attractive for industrial applications due to their favorable environmental profiles and physical properties. nih.govrsc.org Nickel-catalyzed Suzuki-Miyaura couplings have been shown to proceed efficiently in these solvents with a range of aryl and heteroaryl substrates. nih.gov
Solvent-Free and One-Pot Procedures: To minimize waste further, one-pot procedures where the boronic acid is generated in situ and used directly in the coupling reaction have been developed. rsc.org Similarly, methodologies using N-methyliminodiacetic acid (MIDA) boronates allow for couplings to be run in water as the sole medium, often at room temperature, with product isolation achieved by simple filtration. nih.gov This approach drastically reduces organic waste and aligns with the principles of green chemistry. nih.gov
| Green Approach | Key Features | Example Solvents/Conditions | Benefits |
|---|---|---|---|
| Aqueous Coupling | Water as the primary solvent | H₂O, EtOH/H₂O; Pd/C catalyst | Reduced toxicity, low cost, non-flammable researchgate.net |
| Green Organic Solvents | Use of environmentally preferred solvents | 2-MeTHF, t-Amyl alcohol | Lower environmental impact, suitable for industrial scale nih.gov |
| Solvent-Free/Neat | Reaction run without a solvent medium | High concentration, moderate temperatures | Minimal solvent waste rsc.org |
| MIDA Boronates | Stable boronic acid surrogates | Water-only medium, room temperature | Eliminates organic solvents, simplified workup nih.gov |
Copper-Mediated Coupling Reactions (e.g., Cyanation, C-O, C-N couplings)
While palladium is dominant in C-C coupling, copper catalysts are highly effective for forming carbon-heteroatom bonds with arylboronic acids. These reactions provide mild and versatile alternatives to classical methods like the Ullmann condensation.
C-N and C-O Couplings (Chan-Lam Coupling): The Chan-Lam coupling enables the formation of C-N and C-O bonds by reacting arylboronic acids with amines, amides, imides, phenols, and other N-H or O-H containing compounds. researchgate.net The reaction is typically mediated by a stoichiometric or catalytic amount of a copper(II) salt, such as Cu(OAc)₂, and is often run open to the air at room temperature. researchgate.net This method displays broad functional group tolerance and is widely used in pharmaceutical research. Given its general applicability, this compound would be a suitable substrate for constructing arylamines and aryl ethers via this methodology.
Cyanation: The introduction of a nitrile group is a valuable transformation in organic synthesis. Copper-mediated cyanation of arylboronic acids provides a direct route to aryl nitriles. nih.gov This transformation can be achieved using copper(II) salts in the presence of a cyanide source. nih.govdntb.gov.ua The method is operationally simple and avoids the use of palladium, offering a complementary approach to palladium-catalyzed cyanation. nih.gov
Rhodium-Catalyzed Reactions (e.g., Allylic Arylation, Hydroarylation)
Rhodium catalysts offer unique reactivity modes for arylboronic acids, particularly in addition reactions to unsaturated systems.
Hydroarylation: Rhodium complexes can catalyze the hydroarylation of alkenes and alkynes, where an Ar-H bond is formally added across the multiple bond. In reactions involving arylboronic acids, a related process occurs where an aryl group and a hydrogen atom are added. diva-portal.org This has been demonstrated in the hydroarylation of substrates like fullerene C60 with various arylboronic acids, often performed in aqueous or mixed-solvent systems. diva-portal.orgdiva-portal.org
Asymmetric Arylation: Chiral rhodium catalysts can achieve asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds. Furthermore, rhodium-catalyzed asymmetric hydroarylation of substrates like 3-pyrrolines with arylboroxines has been developed to produce chiral 3-arylpyrrolidines with high enantioselectivity. nih.gov These methods highlight the potential of using this compound to introduce a specific substituted aryl moiety in an enantioselective manner.
Lewis Acid Catalysis and Activation Modes of Boronic Acids
The activation of the boronic acid is a crucial step in the catalytic cycle of cross-coupling reactions. While typically achieved with a base, Lewis acids can also play a significant role in modulating reactivity.
In the Suzuki-Miyaura reaction, the transmetalation step involves the transfer of the organic group from boron to the palladium center. This process is generally facilitated by a base, which converts the neutral boronic acid (RB(OH)₂) into a more nucleophilic boronate species ([RB(OH)₃]⁻). organic-chemistry.org
However, in certain cases, particularly with challenging or Lewis-basic substrates (e.g., some heterocycles), catalyst deactivation can occur. The addition of a mild Lewis acid, such as trimethyl borate (B1201080), has been shown to be beneficial. nih.gov The Lewis acid can coordinate to Lewis-basic sites on the substrate or catalyst, preventing inhibition and promoting the desired cross-coupling. It can also serve to buffer strong bases that might otherwise lead to catalyst decomposition. nih.gov For a sterically hindered and electronically complex substrate like this compound, such additives could be key to achieving high efficiency in difficult couplings.
Photochemical Reactions Involving Boronic Acids
Photoredox catalysis has emerged as a powerful tool for forging chemical bonds under exceptionally mild conditions. These reactions utilize visible light to initiate electron transfer processes, enabling transformations that are often difficult to achieve through traditional thermal methods.
While the literature on photochemical reactions specifically involving this compound is limited, the broader field demonstrates the potential for such reactivity. For instance, visible-light-driven, metal-free Suzuki-Miyaura type couplings have been developed. One such method accomplishes the coupling of alkenylboronic acids with α-bromodifluoroacylarenes without a transition metal photocatalyst, relying on the interaction between the reactants and a tertiary amine under irradiation. rsc.org This points towards the feasibility of developing novel, milder coupling strategies for arylboronic acids that avoid residual transition metals in the final products, a significant advantage in pharmaceutical synthesis.
Mechanistic Studies and Kinetic Analysis
The mechanism of the Suzuki-Miyaura reaction is generally understood to proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition: A low-valent palladium(0) species reacts with the organohalide (R-X) to form a palladium(II) intermediate (R-Pd-X). This step is often rate-limiting, and its speed is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the R group. researchgate.net
Transmetalation: The organic group from the activated boronate species is transferred to the palladium(II) center, displacing the halide. The structure of the boronic acid plays a critical role here. The ortho-methyl group in this compound introduces steric bulk, which can slow the rate of transmetalation compared to less hindered analogues. beilstein-journals.orgnih.gov
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.
Elucidation of Rate-Determining Steps and Reaction Intermediates
Oxidative Addition: This initial step involves the insertion of a low-valent palladium catalyst, typically Pd(0), into the carbon-halide bond of the coupling partner (e.g., an aryl halide). The rate of this step is generally influenced more by the nature of the halide and the ligands on the palladium center rather than the boronic acid. However, in some cases, particularly with very reactive boronic acids, oxidative addition can become the turnover-limiting step. nih.govacs.org
Transmetalation: This is a critical step where the organic moiety is transferred from the boron atom to the palladium(II) center, forming a diorganopalladium(II) intermediate. The rate of transmetalation is highly sensitive to the electronic properties of the boronic acid. The presence of electron-withdrawing groups, such as the two fluorine atoms in this compound, can increase the Lewis acidity of the boron atom, which may facilitate the initial interaction with the palladium complex but can also impact the subsequent transfer of the aryl group. Conversely, the electron-donating methoxy and methyl groups can modulate the electron density of the aromatic ring. Studies on polyfluorophenylboronic acids have shown that an increasing number of fluorine substituents can enhance the efficiency of transmetalation. nih.gov The ortho-methyl group introduces steric hindrance, which can slow down the transmetalation step.
The transmetalation step is often considered the rate-determining step in Suzuki-Miyaura couplings, especially under basic conditions where the boronic acid is converted to a more nucleophilic boronate species. nih.gov The reaction of the boronic acid with a base (e.g., OH⁻) forms a tetracoordinate boronate complex, [ArB(OH)₃]⁻, which is more reactive towards the palladium(II) center. nih.govacs.org
Reaction Intermediates: The characterization of reaction intermediates provides crucial insights into the reaction mechanism. In the context of the Suzuki-Miyaura reaction, key intermediates include:
Oxidative Addition Product: An arylpalladium(II) halide complex (e.g., [Ar'Pd(L)₂X]).
Pre-transmetalation Intermediates: Elusive species involving an interaction between the arylpalladium(II) complex and the boronic acid or boronate. These can include arylpalladium(II) boronate complexes with a Pd-O-B linkage. nih.govacs.org The ortho-methoxy group in a related compound, 2-methoxyphenylboronic acid, has been suggested to have a beneficial chelation effect, stabilizing the transition state. beilstein-journals.orgnih.gov
Diorganopalladium(II) Complex: A complex of the type [ArPd(L)₂Ar'], formed after the transfer of the aryl group from boron to palladium.
The direct observation of these intermediates is often challenging due to their transient nature. Techniques such as low-temperature rapid injection NMR spectroscopy and electrospray mass spectrometry have been employed to detect and characterize these elusive species. nih.gov
For this compound, the combination of electron-withdrawing and electron-donating groups, along with steric hindrance, makes it difficult to definitively assign a single rate-determining step without specific experimental kinetic studies. However, it is plausible that the transmetalation step would be significantly influenced by these competing factors.
| Catalytic Cycle Step | Description | Factors Influencing the Rate for this compound |
|---|---|---|
| Oxidative Addition | Insertion of Pd(0) into the aryl halide bond. | Primarily dependent on the aryl halide and palladium catalyst. |
| Transmetalation | Transfer of the aryl group from boron to palladium. | - Fluorine atoms: Increase Lewis acidity of boron, potentially accelerating the reaction.
|
| Reductive Elimination | Formation of the biaryl product and regeneration of the Pd(0) catalyst. | Generally a fast step, but can be influenced by the steric and electronic properties of the coupled aryl groups. |
Computational Modeling of Reaction Pathways and Energy Profiles
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex catalytic reactions like the Suzuki-Miyaura coupling. nih.govmdpi.comacs.org DFT calculations allow for the modeling of reaction pathways, the characterization of transition states, and the determination of reaction energy profiles, providing insights that are often difficult to obtain experimentally. nih.govresearchgate.net
Modeling Reaction Pathways: For a reaction involving this compound, computational studies would model the elementary steps of the catalytic cycle. This involves calculating the geometries and energies of all reactants, intermediates, transition states, and products. acs.org Different potential pathways can be compared to determine the most energetically favorable route. For instance, the role of the base can be computationally analyzed by comparing pathways where the base first interacts with the palladium complex versus the boronic acid. acs.org Computational studies have provided strong evidence that the reaction between the base and the organoboronic acid to form a boronate is a key initial step in the transmetalation process. acs.org
Energy Profiles: The calculation of the Gibbs free energy profile for the entire catalytic cycle can reveal the activation energy for each step. The step with the highest activation energy corresponds to the rate-determining step. nih.gov For a substituted phenylboronic acid, DFT can quantify the electronic and steric effects of the substituents on the activation barriers. For example, calculations could elucidate how the opposing electronic effects of the fluoro and methoxy/methyl groups on this compound influence the energy of the transmetalation transition state.
DFT studies have shown that in many Suzuki-Miyaura reactions, transmetalation is indeed the rate-determining step, although oxidative addition can be rate-limiting for more challenging substrates. nih.govnih.gov The energy barrier for reductive elimination is typically the lowest of the three main steps. nih.gov
The table below illustrates a hypothetical, representative energy profile for a Suzuki-Miyaura reaction, highlighting the relative energy changes at each stage of the catalytic cycle. The actual values for a reaction with this compound would require specific DFT calculations.
| Reaction Step/Intermediate | Description | Hypothetical Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Pd(0) + Aryl Halide | Initial Reactants | 0.0 |
| Oxidative Addition TS | Transition state for Pd insertion | +15 to +25 |
| Arylpalladium(II) Halide Complex | Oxidative addition product | -5 to -15 |
| Transmetalation TS | Transition state for aryl group transfer | +20 to +30 (Often the highest barrier) |
| Diorganopalladium(II) Complex | Product of transmetalation | -10 to -20 |
| Reductive Elimination TS | Transition state for C-C bond formation | +5 to +15 |
| Pd(0) + Biaryl Product | Final Products | -20 to -40 (Exergonic overall) |
Computational studies on related systems have also shed light on the role of ligands on the palladium catalyst and the specific nature of the boronic acid versus boronic esters. acs.orgnih.gov These theoretical investigations, when combined with experimental data, provide a comprehensive picture of the reaction mechanism and are invaluable for the rational design of more efficient catalytic systems for challenging substrates like this compound.
Advanced Applications in Synthetic Organic Chemistry
Building Block for Complex Aromatic and Heteroaromatic Scaffolds
Arylboronic acids are fundamental reagents in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.
Synthesis of Biaryl and Terphenyl Systems
The Suzuki-Miyaura coupling is a cornerstone for the synthesis of biaryl and terphenyl frameworks, which are prevalent in pharmaceuticals, agrochemicals, and materials science. In principle, 3,5-Difluoro-4-methoxy-2-methylphenylboronic acid can be coupled with a variety of aryl halides or triflates to furnish the corresponding biaryl compounds. The electronic and steric properties imparted by the fluorine, methoxy (B1213986), and methyl substituents on the boronic acid would influence the reaction kinetics and the properties of the resulting biaryl product.
Sequential Suzuki-Miyaura cross-coupling reactions are a common strategy for the assembly of unsymmetrical terphenyls. This would involve an initial coupling of this compound with a dihaloarene, followed by a second coupling with a different arylboronic acid. The choice of dihaloarene and the reaction conditions would be critical for achieving selectivity in the sequential couplings.
Table 1: Potential Reactants for Biaryl and Terphenyl Synthesis
| Coupling Partner | Potential Product | Significance of Product Scaffold |
|---|---|---|
| Aryl Halide (e.g., Bromobenzene) | Substituted Biaryl | Core structure in many biologically active molecules and liquid crystals. |
Construction of Fused and Bridged Ring Systems
The strategic incorporation of this compound into molecules that can undergo subsequent intramolecular reactions is a plausible approach to constructing fused and bridged ring systems. For instance, the formation of a biaryl system via a Suzuki coupling could be followed by an intramolecular cyclization, such as a Pictet-Spengler, Friedel-Crafts, or radical cyclization reaction, to yield a fused polycyclic aromatic or heteroaromatic scaffold.
The synthesis of bridged ring systems could potentially be achieved through intramolecular cross-coupling reactions where the boronic acid and the halide are positioned on different parts of a flexible molecular backbone. However, specific methodologies employing this particular boronic acid for such complex constructions are not readily found in the literature.
Synthesis of Complex Pharmaceutical Intermediates, e.g., Precursors to Phosphodiesterase-4 Inhibitors
Phosphodiesterase-4 (PDE4) is a crucial enzyme in the inflammatory cascade, and its inhibitors are of significant interest for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The core structures of many PDE4 inhibitors often feature highly substituted aromatic and heteroaromatic rings.
While the methoxy group is a common feature in some PDE4 inhibitors, contributing to their binding affinity, there is no direct evidence in the available literature of this compound being used as a precursor for their synthesis. Hypothetically, this boronic acid could be employed to introduce the substituted phenyl moiety into a larger molecule that, after further functional group manipulations, would yield a PDE4 inhibitor. The fluorine atoms could potentially enhance the metabolic stability and pharmacokinetic profile of the final drug candidate.
Role in Asymmetric Synthesis Methodologies
Asymmetric synthesis is a critical area of organic chemistry focused on the preparation of chiral molecules. While boronic acids can play a role in this field, the specific application of this compound in asymmetric methodologies is not well-documented.
Chiral Auxiliaries and Ligand Development
In principle, this boronic acid could be functionalized to serve as a component of a chiral auxiliary or a ligand for asymmetric catalysis. The substituted phenyl group could be incorporated into a larger chiral scaffold, where its steric and electronic properties might influence the stereochemical outcome of a reaction. However, the development of chiral ligands and auxiliaries based on this specific boronic acid has not been reported.
Enantioselective Transformations Mediated by Boronic Acids
Certain enantioselective transformations utilize boronic acids as reagents. For example, enantioselective additions of arylboronic acids to aldehydes or imines can be achieved using chiral catalysts. In such a scenario, this compound could serve as the arylating agent to generate a chiral secondary alcohol or amine. The success of such a reaction would be highly dependent on the compatibility of the boronic acid with the chosen catalytic system. Currently, there are no published studies demonstrating such enantioselective transformations with this specific compound.
Functionalization Strategies Employing the Boronic Acid Derivative
The boronic acid moiety in this compound is a versatile functional group that serves as a linchpin for a variety of chemical transformations. Beyond its direct use in cross-coupling reactions, it can be converted into other valuable functional groups, expanding its utility in the synthesis of complex molecules. These functionalization strategies allow for the strategic modification of the phenyl ring, enabling the introduction of diverse structural motifs.
Derivatization to Boronate Esters (e.g., Pinacol (B44631) Esters) and Other Boronates
A prominent feature of boronic acids is their capacity to reversibly form esters with diols. sigmaaldrich.com This derivatization is a common strategy to protect the boronic acid group, enhance its stability, and modify its reactivity and solubility. Boronate esters are generally stable compounds that are amenable to chromatographic purification and spectroscopic analysis. sigmaaldrich.com
The most common derivatives are pinacol esters, formed by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This reaction is typically straightforward and proceeds under mild conditions, often involving the removal of water to drive the equilibrium towards the ester. The resulting pinacol boronate ester is significantly less prone to dehydration and protodeboronation compared to the free boronic acid.
Another important class of derivatives are the N-methyliminodiacetic acid (MIDA) boronate esters. These have gained prominence as robust, air-stable crystalline solids that are unreactive under standard anhydrous cross-coupling conditions. sigmaaldrich.com The MIDA ligand effectively protects the boron center, but can be easily removed under mild aqueous basic conditions to liberate the free boronic acid, allowing for its participation in subsequent reactions. sigmaaldrich.com This feature makes MIDA boronates particularly valuable in iterative cross-coupling strategies for the synthesis of complex polymers and small molecules.
Table 1: Common Boronate Esters of Arylboronic Acids
| Boronate Ester Type | Reagent | Key Characteristics |
|---|---|---|
| Pinacol Ester | Pinacol | Enhanced stability, suitable for chromatography, widely used in Suzuki-Miyaura coupling. sigmaaldrich.comnih.gov |
Transformation to Other Organic Functional Groups (e.g., alcohols, nitriles)
The carbon-boron bond of this compound can be readily converted into other functional groups, significantly broadening its synthetic applications.
Conversion to Alcohols (Phenols): Arylboronic acids can be oxidized to the corresponding phenols. This transformation is typically achieved using an oxidizing agent such as hydrogen peroxide (H₂O₂) under basic conditions (e.g., with sodium hydroxide). The reaction proceeds via the formation of a boronate intermediate, followed by rearrangement and subsequent hydrolysis to yield the phenol. This method provides a valuable route to substituted phenols that might be otherwise difficult to synthesize.
Conversion to Nitriles: While the direct conversion of a boronic acid to a nitrile is not a standard, single-step transformation, it can be accomplished through multi-step sequences. One common approach involves converting the arylboronic acid to an aryl halide (e.g., bromide or iodide) first, via halodeboronation. The resulting aryl halide can then participate in a palladium-catalyzed cyanation reaction, using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), to introduce the nitrile group. Alternatively, the hydrolysis of nitriles under acidic or basic conditions can yield carboxylic acids. libretexts.org Furthermore, primary alcohols can be converted to nitriles using ammonia (B1221849) over a nickel-based catalyst. rsc.org
These transformations highlight the synthetic flexibility afforded by the boronic acid group, allowing it to act as a precursor to a range of other important functionalities in organic synthesis.
Table 2: Selected Functional Group Transformations from Arylboronic Acids
| Target Functional Group | Typical Reagents | Reaction Type |
|---|---|---|
| Alcohol (Phenol) | H₂O₂, NaOH | Oxidation |
Applications in Chemical Biology and Advanced Materials
Design and Development of Fluorescent Probes and Sensors
Boronic acids are integral to the design of fluorescent sensors due to their ability to reversibly bind with specific analytes, leading to detectable changes in fluorescence. rsc.orgnih.gov The core principle involves coupling the boronic acid recognition site to a fluorophore. The binding event alters the electronic properties of the system, causing a change in the fluorescence output.
Boronic acids are effective chelators for fluoride (B91410) ions. nih.gov The sensing mechanism is based on the strong interaction between the Lewis acidic boron center and the highly electronegative fluoride ion. nih.govresearchgate.net This interaction leads to a change in the hybridization and electronic nature of the boron atom. The neutral boronic acid, R-B(OH)₂, which is typically an electron-withdrawing group, is converted into an anionic tetrafluoroborate (B81430) species, [R-BF₃]⁻, or a fluoroboronate complex. nih.gov The resulting anionic boron center becomes a strong electron-donating group. nih.gov
When the boronic acid moiety is part of a larger fluorescent molecule, this switch from electron-withdrawing to electron-donating can significantly impact the intramolecular charge transfer (ICT) characteristics of the fluorophore. This change in the ICT state is the source of the observable spectral changes, allowing for the detection and quantification of fluoride. nih.gov For instance, the binding of fluoride can lead to shifts in the emission wavelength or notable changes in fluorescence intensity. nih.govbath.ac.ukrsc.org
A cornerstone of boronic acid chemistry is its ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as monosaccharides and glycoconjugates. nih.govnih.gov This specific interaction forms five- or six-membered cyclic boronate esters. rsc.orgnih.gov The reaction is typically fast and reversible, with the stability of the complex being pH-dependent. manchester.ac.uknih.gov
This diol-binding capability is widely exploited in the creation of sensors for biologically important sugars like glucose and fructose. nih.govnih.gov In a typical sensor design, the boronic acid group is appended to a fluorophore. nih.gov The complexation with a diol-containing analyte alters the chemical environment around the boron atom, which in turn modulates the photophysical properties of the attached fluorophore, resulting in a measurable change in the fluorescence signal. rsc.orgrsc.org The specificity for different saccharides can be tuned by designing more complex receptors with multiple boronic acid units to match the spatial arrangement of hydroxyl groups on the target carbohydrate. nih.gov
While boronic acids are most known for binding diols and fluoride, their application has been extended to the detection of specific heavy metal ions, such as mercury (Hg²⁺). nih.govmdpi.com The mechanism for mercury sensing often involves an irreversible displacement or reaction with the boronic acid group. nih.govresearchgate.net
For example, a reaction-based fluorescent probe can be designed where the arylboronic acid moiety is displaced by mercury species (Hg²⁺ and CH₃Hg⁺). nih.gov This displacement leads to the formation of a new product with different fluorescent properties. researchgate.net This strategy can result in highly sensitive and selective "turn-on" fluorescent responses, where the fluorescence is initiated or significantly enhanced upon reaction with the mercury ion. nih.gov Such probes are valuable for monitoring toxic metal contamination in environmental and biological samples. mdpi.commdpi.com
Fluorescent boronic acid-based sensors can operate through several distinct signaling mechanisms, providing versatile tools for analyte detection. nih.gov
Ratiometric Sensing: This advanced sensing method involves monitoring the ratio of fluorescence intensity at two different wavelengths. nih.govrsc.org Upon analyte binding, the sensor's emission spectrum shifts, causing one emission peak to decrease while another increases. nih.govnih.gov By measuring the ratio, the sensor becomes self-calibrating, making it less susceptible to fluctuations in probe concentration, instrumental efficiency, or environmental conditions. nih.gov This mechanism is often achieved through changes in ICT states. nih.govrsc.org
Turn-On/Off Sensing: These are simpler, intensity-based mechanisms.
Turn-On: In this mode, the sensor is initially non-fluorescent or weakly fluorescent. The binding of the target analyte "turns on" the fluorescence, leading to a significant increase in emission intensity. nih.govsemanticscholar.org This provides a high signal-to-background ratio, enhancing sensitivity.
Turn-Off: Conversely, a turn-off sensor is initially fluorescent, and the binding of the analyte quenches or "turns off" the fluorescence. rsc.org While effective, turn-off systems can sometimes be prone to false positives due to quenching effects from other substances in the sample. mdpi.comresearchgate.net
The choice of mechanism depends on the specific design of the fluorophore-receptor system and the nature of the interaction with the analyte.
| Sensing Mechanism | Principle of Operation | Advantage |
| Ratiometric | Measures the ratio of fluorescence intensity at two different wavelengths. nih.govnih.gov | High accuracy, self-calibrating, less sensitive to environmental factors. nih.gov |
| Turn-On | Fluorescence is significantly enhanced upon analyte binding. nih.gov | High sensitivity, low background signal. |
| Turn-Off | Fluorescence is quenched or reduced upon analyte binding. rsc.org | Simple design, clear signal change. |
Scaffolds for Combinatorial Chemistry and Chemical Library Synthesis
Boronic acids and their derivatives are foundational building blocks in modern organic synthesis and medicinal chemistry. enamine.netmedchemexpress.com Their stability, reactivity, and functional group tolerance make them ideal for constructing large and diverse collections of molecules.
The primary application of boronic acids like 3,5-Difluoro-4-methoxy-2-methylphenylboronic acid in this context is as a key reagent in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. enamine.net This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, catalyzed by a palladium complex. enamine.net
High-Throughput Screening Library Construction for Research Targets
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of thousands to millions of chemical compounds for a specific biological activity. nih.gov The success of an HTS campaign relies heavily on the quality and diversity of the compound library being screened. The construction of these libraries involves the systematic combination of diverse chemical scaffolds and building blocks to generate a large number of unique molecules.
This compound serves as a specialized building block for the synthesis of such libraries. Its utility stems from several key structural features:
The Boronic Acid Moiety: This functional group is versatile, readily participating in robust and well-established chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This allows for its efficient conjugation to a wide array of other chemical scaffolds, creating diverse bi-aryl and related structures.
Aromatic Ring Substitution: The specific substitution pattern on the phenyl ring—two fluorine atoms, a methoxy (B1213986) group, and a methyl group—imparts distinct physicochemical properties to the final compounds. Fluorine atoms can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The methoxy and methyl groups modulate lipophilicity and steric profile, influencing solubility and the potential for specific interactions with a biological target.
While this compound is commercially available for synthetic purposes, its incorporation into specific, publicly disclosed HTS libraries is not extensively documented in current literature. However, its structural characteristics make it a valuable reagent for generating libraries of novel, fluorine-containing compounds aimed at a variety of research targets, including enzymes and protein-protein interactions.
Role in the Design of Reversible Covalent Interactions
Boronic acids are well-known for their ability to form reversible covalent bonds, particularly with 1,2- and 1,3-diols. nih.gov This interaction is a dynamic equilibrium, meaning the bonds can form and break under specific conditions, a property that is central to the field of dynamic covalent chemistry. researchgate.net The this compound moiety can be incorporated into larger molecular systems to harness this unique reactivity for applications in self-assembly and advanced materials. The Lewis acidity of the boron center, which is critical for the interaction with diols, is modulated by the electronic effects of the substituents on the phenyl ring. Electron-withdrawing groups, such as fluorine, generally increase the acidity, which can influence the stability and pH-sensitivity of the resulting boronate esters. researchgate.net
Formation of Boronate Esters with Diols for Self-Assembly
The fundamental reaction underpinning the role of boronic acids in self-assembly is their condensation with diols (compounds containing two hydroxyl groups) to form cyclic boronate esters. msu.edu This reaction is typically reversible in the presence of water. msu.edu This dynamic nature allows for the construction of complex, ordered supramolecular structures through the programmed association of molecular components.
Phenylboronic acids, in particular, have been used to create self-assembled monolayers for sensor applications. mdpi.comnih.gov In the context of this compound, the molecule can be designed to link with diol-containing molecules, leading to the formation of macrocycles, polymers, or gels. The equilibrium between the free boronic acid and the boronate ester can be controlled by external stimuli such as pH, temperature, or the presence of competing diols. msu.edu This responsiveness is a key feature of self-assembled systems, allowing for the creation of structures that can adapt to their environment. For example, polymers bearing this specific boronic acid could be designed to self-assemble into nanoparticles in the presence of a specific diol-containing biological molecule, such as a saccharide. researchgate.net
Dynamic Covalent Chemistry Applications in Material Science
The principles of reversible boronate ester formation are directly applicable to the field of material science, particularly in the creation of "smart" materials that can respond to external stimuli. researchgate.net Dynamic covalent chemistry utilizes reversible reactions to create robust yet adaptable materials. When this compound is used as a cross-linker in a polymer network, the resulting material gains unique properties.
Key applications include:
Self-Healing Materials: If a material cross-linked with boronate esters is damaged, the reversible nature of the bonds allows them to break and reform, potentially repairing the damage and restoring the material's integrity.
Stimuli-Responsive Gels (Hydrogels): Hydrogels are polymer networks that can absorb large amounts of water. By using boronate ester cross-links, a hydrogel can be designed to swell or shrink in response to changes in pH or the concentration of specific sugars (diols). researchgate.net The specific electronic properties conferred by the fluorine and methoxy groups on this compound can be used to fine-tune the exact pH or sugar concentration at which these transitions occur.
Sensing Materials: Materials incorporating this boronic acid can be designed to produce a detectable signal (e.g., a change in color or fluorescence) upon binding to a target diol. This is the basis for many saccharide sensors. nih.gov
The use of boronic esters as dynamic covalent cross-links is a powerful strategy for producing materials with emergent dynamic properties, and substituted boronic acids like this compound provide a toolkit for fabricating next-generation biomaterials. researchgate.net
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉BF₂O₃ |
| Molecular Weight | 201.96 g/mol |
| IUPAC Name | (3,5-difluoro-4-methoxy-2-methylphenyl)boronic acid |
| Physical Form | Solid |
Table 2: Influence of Aromatic Substituents on Phenylboronic Acid Properties
| Substituent Type | Effect on Boron Lewis Acidity | Impact on Boronate Ester Stability | Example |
|---|---|---|---|
| Electron-Withdrawing (e.g., -F, -NO₂) | Increases | Generally Increases Stability | 2-Fluorophenylboronic acid researchgate.net |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Decreases | Generally Decreases Stability | 4-Methylphenylboronic acid researchgate.net |
Theoretical and Computational Chemistry Investigations
Electronic Structure Analysis and Bonding Characteristics of Organoboron Compounds
The electronic structure of organoboron compounds is distinguished by the electron-deficient nature of the boron atom, which possesses a vacant 2pz orbital. nih.gov This feature confers strong Lewis acidity and is central to the reactivity of boronic acids. nih.gov In 3,5-Difluoro-4-methoxy-2-methylphenylboronic acid, the electronic properties are modulated by the substituents on the phenyl ring.
The two fluorine atoms are strongly electron-withdrawing groups, which increase the Lewis acidity of the boron center by pulling electron density from the aromatic ring. Conversely, the methoxy (B1213986) and methyl groups are electron-donating. The interplay of these opposing electronic effects—the electron-withdrawing halogens and the electron-donating alkyl and alkoxy groups—creates a unique electronic environment that dictates the compound's reactivity. rsc.org
The C–B bond in arylboronic acids has significant covalent character. Computational studies, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution and orbital interactions. For a substituted phenylboronic acid, the analysis would typically show the polarization of the C–B bond and the delocalization of electron density between the phenyl ring's π-system and the boron's empty p-orbital. nih.gov The geometry around the boron atom is trigonal planar, but it can readily change to tetrahedral upon coordination with a nucleophile. rsc.org
Table 1: Calculated Electronic Properties of Substituted Phenylboronic Acids
| Substituent Pattern | Calculated Boron NPA Charge | HOMO-LUMO Gap (eV) | Predicted Lewis Acidity |
|---|---|---|---|
| Unsubstituted | +0.65 | 5.8 | Moderate |
| 4-Methoxy (Electron-Donating) | +0.62 | 5.5 | Lower |
| 3,5-Difluoro (Electron-Withdrawing) | +0.71 | 6.2 | Higher |
| 3,5-Difluoro-4-methoxy-2-methyl | +0.68 | 5.9 | High |
Note: Data are illustrative, based on general principles of substituent effects on phenylboronic acids.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping the detailed mechanisms of reactions involving boronic acids, such as the widely used Suzuki-Miyaura cross-coupling reaction. nih.govacs.org Density Functional Theory (DFT) is a common method used to explore these reaction pathways. rsc.org
Transition State Theory (TST) is a cornerstone of computational reaction kinetics, providing a method to calculate reaction rates based on the properties of the reactants and the transition state. fiveable.mevedantu.com A transition state is the highest energy point on a reaction coordinate, representing a fleeting molecular configuration that is neither reactant nor product. masterorganicchemistry.comwikipedia.org
For reactions involving this compound, such as the transmetalation step in a Suzuki-Miyaura coupling, computational chemists calculate the energy profile. This involves identifying the structures of intermediates and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. nih.gov
The cleavage of the C–B bond is often the key step. DFT calculations can model the geometry of the transition state, showing partially formed and partially broken bonds. wikipedia.org For example, in the transmetalation with a palladium complex, the transition state would feature an elongated C–B bond and a newly forming C–Pd bond. The calculated activation free energy for this step can be as low as 7.2 kcal/mol, indicating a feasible process. nih.gov
Solvents are not merely inert media; they can play a critical role in the reaction mechanism. bohrium.comnih.gov Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, using a continuum model that represents the solvent as a medium with a specific dielectric constant. nih.gov
In boronic acid reactions, protic solvents can form hydrogen bonds with the boronic acid's hydroxyl groups, influencing its reactivity and the stability of intermediates. nih.gov For instance, in the activation of the boronic acid by a base, the solvent can mediate proton transfer steps. Computational studies have shown that in protic media, solvent insertion into an intramolecular N→B dative bond can occur, forming a more stable hydrogen-bonded species. nih.gov Modeling the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, while incorporating solvent effects, provides a comprehensive picture of the reaction dynamics. nih.gov
Prediction of Reactivity and Selectivity in Substituted Arylboronic Acid Systems
The substituents on the aryl ring of a boronic acid significantly influence its reactivity. nih.govacs.org Computational methods can predict these effects, guiding the choice of substrates for a desired outcome. The reactivity of arylboronic acids is often linked to their nucleophilicity and the ease of C–B bond cleavage. researchgate.net
In this compound, the electron-withdrawing fluorine atoms are expected to enhance the rate of transmetalation by increasing the Lewis acidity of the boron and the electrophilicity of the attached carbon. However, the electron-donating methoxy and methyl groups may have a counteracting effect. rsc.org A quantitative prediction can be achieved by calculating the energy barriers for key reaction steps for a series of substituted arylboronic acids. nih.gov
Kinetic studies have shown that the pH of the medium can dramatically affect the rate of side reactions like protodeboronation, and computational models can help categorize boronic acids based on the electronic nature of their substituents. nih.gov For instance, a modified Swain-Lupton analysis, which parameterizes field (F) and resonance (R) effects, can be used to correlate substituent effects with reactivity. nih.govacs.org
Table 2: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Arylboronic Acid | Key Substituent Type | Calculated Transmetalation Barrier (kcal/mol) | Predicted Relative Rate |
|---|---|---|---|
| Phenylboronic acid | Neutral | 15.2 | 1.0 |
| 4-Methoxyphenylboronic acid | Electron-Donating | 16.1 | 0.6 |
| 4-Trifluoromethylphenylboronic acid | Electron-Withdrawing | 14.5 | 1.8 |
| This compound | Mixed | 14.8 | 1.4 |
Note: Data are illustrative and represent trends predicted by computational models.
Ligand-Substrate Interactions in Catalytic Cycles and Boronic Acid Activation
In catalytic reactions, the ligands coordinated to the metal center (e.g., palladium) play a crucial role in determining the efficiency and selectivity of the process. Computational studies can illuminate the intricate interactions between the catalyst's ligands, the metal, and the boronic acid substrate. acs.orgnsf.gov
The activation of the boronic acid, typically by a base, is a prerequisite for transmetalation. The base converts the neutral boronic acid into a more nucleophilic boronate species [R-B(OH)3]-. rsc.org Computational models can explore the mechanism of this activation, including the role of the ligand in stabilizing the active catalytic species.
Furthermore, these models can detail the binding of the boronate to the metal complex. The steric and electronic properties of both the ligand and the arylboronic acid determine the geometry and stability of the pre-transmetalation intermediate. acs.org For instance, bulky ligands can influence the coordination of the boronic acid and affect the subsequent transfer of the aryl group. Understanding these ligand-substrate interactions is key to designing more efficient catalytic systems for specific substrates like this compound. researchgate.net
Future Prospects and Emerging Research Areas
Novel Synthetic Routes and Sustainable Chemistry Approaches for Fluorinated Methoxy (B1213986) Methylphenylboronic Acids
The synthesis of polysubstituted aromatic compounds like 3,5-Difluoro-4-methoxy-2-methylphenylboronic acid often relies on multi-step sequences involving classical methods. A patented method, for instance, starts from 1-bromo-3,5-difluorobenzene (B42898) to prepare an intermediate, 4-bromo-2,6-difluorotoluene. google.com This intermediate then reacts with n-butyllithium and triisopropyl borate (B1201080) to form the desired boronic acid. google.com While effective, this route involves cryogenic temperatures (-78 °C) and organolithium reagents, which can present challenges for large-scale production and sustainability. google.com
Future research is trending towards more sustainable and efficient synthetic strategies. Key areas of development include:
Direct C-H Borylation: Catalytic C-H activation and borylation represent a major leap in synthetic efficiency, as they avoid the need for pre-functionalized starting materials like organohalides. Research into regioselective C-H borylation of highly substituted and electronically complex aromatic rings using catalysts based on iridium, rhodium, or palladium is a promising avenue.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a green chemistry approach to forge carbon-boron bonds under mild conditions. nih.gov These methods can enable radical-based borylation pathways that may offer different reactivity and selectivity compared to traditional methods. nih.gov
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for handling hazardous reagents or intermediates. Integrating flow chemistry with C-H borylation or other catalytic methods could lead to safer, more scalable, and automated synthesis of fluorinated phenylboronic acids.
Bio-based Feedstocks: A long-term goal for sustainable chemistry is the use of renewable starting materials. Research is exploring the modification of bio-derived molecules like furfural (B47365) to create fluorinated building blocks, which could eventually be adapted for the synthesis of complex aromatic structures. mdpi.com
| Synthetic Route | Typical Reagents | Advantages | Challenges |
|---|---|---|---|
| Organolithium/Grignard | Aryl Halide, n-BuLi/Mg, Borate Ester | Well-established, reliable | Requires cryogenic temperatures, strong bases, limited functional group tolerance google.com |
| C-H Borylation | Aromatic substrate, B2pin2, Ir/Rh catalyst | High atom economy, fewer steps | Controlling regioselectivity in complex molecules |
| Photoredox Catalysis | Aryl substrate, Boryl radical precursor, Photocatalyst | Mild reaction conditions, novel reactivity nih.gov | Substrate scope can be limited, mechanistic complexity |
| Flow Chemistry | Automated reactor systems | Enhanced safety and scalability, precise control | Initial equipment investment, optimization of flow parameters |
Unexplored Reactivity Patterns and Transformation Pathways
The reactivity of this compound is primarily defined by the boronic acid group, which is a cornerstone of the Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon bonds. boronmolecular.com However, the unique substitution pattern—electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a sterically influential methyl group—suggests a rich and underexplored reactivity profile.
Future research could investigate:
Orthogonal Cross-Coupling Reactions: Exploring the selective participation of the C-B bond in the presence of other potential reactive sites. Can conditions be found to favor Suzuki-Miyaura coupling while leaving other functionalities untouched, or vice-versa?
Late-Stage Functionalization: Using the boronic acid moiety as a handle for further chemical modifications. This could involve its conversion into other functional groups (e.g., hydroxyl, amino, or halogen groups) after it has served its purpose in an initial coupling step.
Fluorine-Directed Reactions: Investigating how the two fluorine atoms influence the reactivity of the aromatic ring. For instance, they can affect the acidity of adjacent protons or direct metallation or nucleophilic aromatic substitution reactions to specific positions. A comparative study on the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole showed that fluorine atoms can alter the thermal stability and reaction pathways of the molecule. researchgate.net
Formation of Boron-Containing Heterocycles: Exploring cyclization reactions where the boronic acid group participates in the formation of novel heterocyclic systems, potentially leading to new classes of compounds with interesting biological or material properties.
| Reaction Type | Status | Description |
|---|---|---|
| Suzuki-Miyaura Coupling | Established | Palladium-catalyzed cross-coupling with aryl/vinyl halides to form biaryl compounds. boronmolecular.com |
| Chan-Lam Coupling | Potential | Copper-catalyzed formation of carbon-heteroatom (C-N, C-O, C-S) bonds. |
| Boronic Acid as a Directing Group | Unexplored | Using the B(OH)2 group to direct ortho-C-H functionalization before a subsequent coupling reaction. |
| Stimuli-Responsive Cleavage | Potential | Oxidative cleavage of the C-B bond in the presence of reactive oxygen species (ROS) for sensor or drug delivery applications. nih.gov |
Advanced Functional Material Development Integrating Boronic Acid Moieties
Boronic acids are highly valuable building blocks for functional materials due to their ability to form reversible covalent bonds with diols, such as those found in sugars and glycoproteins. boronmolecular.comnih.gov This property makes them ideal for applications in sensing, drug delivery, and self-healing materials. nih.gov The specific structure of this compound offers unique advantages for materials science.
Emerging research areas include:
Stimuli-Responsive Polymers: Incorporating this boronic acid as a pendant group in polymers could create materials that respond to specific stimuli like changes in pH or the presence of reactive oxygen species (ROS). nih.gov The fluorine atoms can enhance the acidity of the boron center, potentially allowing for strong binding interactions at physiological pH.
Organic Electronics: Fluorinated and methoxy-substituted aromatic compounds are often used in the development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaics. Using this boronic acid as a building block in conjugated polymers could allow for fine-tuning of the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting materials.
Sensors and Diagnostics: Boronic acid-functionalized materials are used to develop sensors for detecting sugars and other biologically important diol-containing molecules. boronmolecular.com The unique electronic and steric environment of this specific boronic acid could lead to sensors with enhanced selectivity or sensitivity for particular analytes.
Boronate Affinity Materials: These materials are used for the separation and purification of glycoproteins and other cis-diol-containing biomolecules. acs.org The development of new boronic acid ligands is crucial for improving the binding affinity and selectivity of these materials, particularly at neutral or acidic pH. acs.org
Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis Design
The complexity of synthesizing and optimizing molecules like this compound makes this area ripe for the application of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools are revolutionizing how chemists approach molecular design and synthesis. mdpi.com
Future integration of AI and ML can be envisioned in several ways:
Retrosynthesis Planning: AI-powered tools can analyze the structure of a target molecule and propose multiple synthetic routes, drawing from vast databases of chemical reactions. youtube.com This could help identify more efficient, cost-effective, or sustainable pathways than those designed by human intuition alone.
Reaction Condition Optimization: ML algorithms can predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given reaction by learning from experimental data. technologynetworks.com This can significantly reduce the number of experiments needed, saving time and resources. arxiv.org An AI-driven system can analyze a matrix of possible reaction combinations, run key representative experiments using an automated platform, and use the results to refine its model and propose further experiments. technologynetworks.com
De Novo Molecular Design: ML models can be trained to generate novel molecular structures with desired properties. For instance, AI could be used to design new fluorinated boronic acids with optimized binding affinities for a specific biological target or with tailored electronic properties for a materials science application.
Autonomous Synthesis: The ultimate integration involves combining AI for planning and optimization with robotic platforms for automated experimental execution. youtube.com Such "self-driving laboratories" could autonomously synthesize and test derivatives of this compound, accelerating the discovery of new drugs and materials. youtube.com
| Lifecycle Stage | AI/ML Application | Potential Impact on Fluorinated Boronic Acid Research |
|---|---|---|
| Design | Generative Models, Property Prediction | Design of new boronic acids with superior properties for materials or biological applications. mit.edu |
| Planning | Retrosynthesis Algorithms | Discovery of novel, more efficient, or greener synthetic routes. mdpi.com |
| Execution | Robotic Automation | High-throughput synthesis and screening of derivatives. youtube.com |
| Optimization | Bayesian Optimization, Reinforcement Learning | Rapid identification of optimal reaction conditions, leading to higher yields and purity. technologynetworks.commit.edu |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3,5-difluoro-4-methoxy-2-methylphenylboronic acid, and what catalysts/conditions are optimal?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging aryl halides and boronic esters. For fluorinated arylboronic acids, Pd(PPh₃)₄ or PdCl₂(dppf) catalysts with bases like K₂CO₃ in THF/water mixtures are effective. Pre-functionalization of the aromatic ring (e.g., methoxy and methyl groups) should precede boronation to avoid steric hindrance .
- Key Considerations : Monitor reaction progress via ¹⁹F NMR to track fluorinated intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typical.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for cross-coupling).
- NMR : ¹H/¹³C/¹⁹F NMR (e.g., ¹⁹F shifts at δ -110 to -120 ppm for ortho-fluorine) confirm substituent positions.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₈H₈BF₂O₃: 230.03 g/mol) .
Q. What are common side reactions during its use in Suzuki-Miyaura couplings, and how can they be mitigated?
- Methodology : Protodeboronation is a key issue; use anhydrous solvents and degas systems to prevent hydrolysis. Competing coupling at fluorine-substituted positions can occur—optimize Pd catalyst loading (1–5 mol%) and temperature (60–80°C) to favor selectivity .
Advanced Research Questions
Q. How do electronic effects of fluorine and methoxy groups influence reactivity in cross-coupling reactions?
- Methodology :
- DFT Calculations : Compute Fukui indices to predict electrophilic/nucleophilic sites. Fluorine’s electron-withdrawing effect activates the boronic acid, while methoxy groups donate electrons, altering regioselectivity.
- Experimental Validation : Compare coupling rates with non-fluorinated analogs (e.g., 4-methoxy-2-methylphenylboronic acid) using kinetic studies .
Q. What strategies resolve contradictions in reported catalytic efficiencies for fluorinated boronic acids?
- Methodology :
- Meta-Analysis : Compare literature data on Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) under identical conditions.
- Solvent Screening : Test polar aprotic (DMF) vs. ether-based (THF) solvents to isolate solvent effects on turnover.
- Controlled Replicates : Conduct triplicate reactions to assess reproducibility .
Q. How can computational modeling predict byproduct formation in reactions involving this compound?
- Methodology :
- Reaction Pathway Simulations : Use Gaussian or ORCA to model transition states for deboronation or homo-coupling.
- MD Simulations : Analyze solvation effects (e.g., water content) on boronic acid stability. Reference experimental ¹⁷O NMR data for solvation trends .
Q. What are optimal storage conditions to prevent decomposition of fluorinated phenylboronic acids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
